1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol

Description

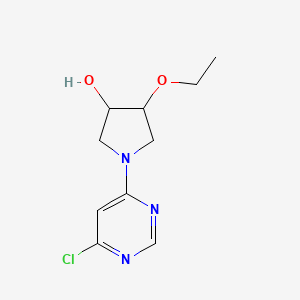

1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol is a heterocyclic compound featuring a pyrimidine core substituted with a chlorine atom at position 4. This pyrimidine ring is linked to a pyrrolidine moiety, which is further functionalized with a hydroxyl (-OH) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 5. The compound’s structural complexity and substituent arrangement make it a candidate for pharmaceutical and agrochemical applications, particularly as an intermediate in drug discovery.

Properties

IUPAC Name |

1-(6-chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2/c1-2-16-8-5-14(4-7(8)15)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBUAFLYMPJWXMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1O)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Chloropyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol, identified by its CAS number 2098001-46-6, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2098001-46-6 |

| Molecular Formula | C10H14ClN3O2 |

| Molecular Weight | 243.69 g/mol |

Structure

The structure of the compound features a pyrimidine ring substituted with a chlorine atom and an ethoxy group attached to a pyrrolidine derivative. This unique structure is hypothesized to contribute to its biological activity.

Research indicates that compounds similar to this compound may exhibit activity against various biological targets, including kinases and enzymes involved in cellular signaling pathways. The presence of the chloropyrimidine moiety is often linked with enhanced interaction with these targets, potentially leading to inhibitory effects on cancer cell proliferation.

Case Studies and Research Findings

- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted that derivatives of chloropyrimidine exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. The study suggests that this compound may share similar mechanisms due to its structural analogies with known inhibitors .

- Neuroprotective Effects : Another investigation explored the neuroprotective potential of pyrrolidine derivatives. The results indicated that compounds with similar structures could mitigate neurodegeneration in models of Alzheimer's disease by reducing oxidative stress and inflammation .

- Antimicrobial Properties : Research has also indicated that pyrimidine derivatives possess antimicrobial properties. A study found that certain derivatives inhibited bacterial growth, suggesting that this compound could be evaluated for its potential as an antimicrobial agent .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cell lines. Preliminary results indicate a dose-dependent response in inhibiting cell viability, particularly in cancer cell lines, which supports further investigation into its therapeutic potential.

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Ring

- 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-ethoxypyrrolidin-3-ol (CAS: 2098116-46-0): This analog introduces a methyl group at position 2 of the pyrimidine ring. Safety guidelines for this analog emphasize storage away from heat sources (P210), reflecting stability concerns .

(S)-1-(6-Ethoxypyrimidin-4-yl)pyrrolidin-3-ol (CAS: 1354011-84-9):

Replacing chlorine with an ethoxy group at position 6 increases electron-donating effects, altering solubility and binding interactions. The (S)-configuration introduces chirality, which could influence enantioselective biological activity .

Ring System Modifications

- 1-(6-Chloropyrimidin-4-yl)-4-piperidinol (SC-22125): Substituting pyrrolidine with a piperidine ring increases ring size, modifying conformational flexibility and hydrogen-bonding capacity. This analog is cataloged as a pharmaceutical intermediate, suggesting utility in medicinal chemistry .

- Such esters are common prodrug strategies to optimize pharmacokinetics .

Stereochemical Variations

- (R)-1-(6-Chloro-pyrimidin-4-yl)-pyrrolidin-3-ol (CAS: 1264038-82-5):

The (R)-enantiomer of the parent compound demonstrates the critical role of stereochemistry in biological systems. Storage at room temperature (per Safety Data Sheet) suggests stability under ambient conditions .

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : Methyl 1-(6-chloropyrimidin-4-yl)pyrrolidine-2-carboxylate (2f) is synthesized via L-proline esterification, highlighting scalable routes for analogs .

- Electrophilic Reactivity : The 6-chloro group on pyrimidine facilitates nucleophilic aromatic substitution (SNAr), enabling modular derivatization .

- Safety Considerations : Thermal instability in methyl-substituted analogs (e.g., CAS: 2098116-46-0) necessitates strict storage protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.